molecular formula C6H4ClNO B1585923 6-Chloronicotinaldehyde CAS No. 23100-12-1

6-Chloronicotinaldehyde

Cat. No. B1585923
M. Wt: 141.55 g/mol
InChI Key: AFWWKZCPPRPDQK-UHFFFAOYSA-N
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Patent
US07381719B2

Procedure details

Combine 6-chloro-nicotino-nitrile (1.00 g, 7.21 mmol) and toluene (24 mL). Cool the resulting solution at 0° C. and add DIBAL-H (1.0 M in toluene, 7.58 mL, 7.58 mmol) dropwise. Stir the resulting red solution at 0° C. for 1 h. Then, add methanol (2 mL) followed by H2SO4 (aq. 2.0 M, 6 mL). Stir for 1 h at rt. Add CHCl3:isopropanol (3/1, 15 mL) and wash with Rochelle's salt solution (20 mL), followed by NaHCO3 (20 mL) and brine. Dry the combined organic layers over magnesium sulfate, filter and concentrate. Purify by flash chromatography (EtOAc/hexanes 10%) to give the title compound (530 mg, 62%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
7.58 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Yield
62%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#N)=[CH:4][N:3]=1.C1(C)C=CC=CC=1.CC(C[AlH]CC(C)C)C.[OH:26]S(O)(=O)=O>CO>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([CH:6]=[O:26])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
7.58 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir the resulting red solution at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir for 1 h at rt
Duration
1 h
WASH
Type
WASH
Details
Add CHCl3:isopropanol (3/1, 15 mL) and wash with Rochelle's salt solution (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic layers over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify by flash chromatography (EtOAc/hexanes 10%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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